N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C31H28N4OS and a molecular weight of 504.659. This compound is known for its unique structure, which includes a biphenyl group, a benzimidazole moiety, and an aceto-hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of Benzimidazole Moiety: The benzimidazole ring is formed by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Linkage Formation: The final step involves the formation of the aceto-hydrazide linkage by reacting the synthesized biphenyl and benzimidazole intermediates with acetic hydrazide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or hydrazide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the benzimidazole or biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imine or hydrazide derivatives.
Substitution Products: Substituted benzimidazole or biphenyl derivatives.
Scientific Research Applications
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its biphenyl and benzimidazole moieties, along with the aceto-hydrazide linkage, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H28N4OS |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C31H28N4OS/c1-22-12-14-24(15-13-22)20-35-29-11-7-6-10-28(29)32-31(35)37-21-30(36)34-33-23(2)25-16-18-27(19-17-25)26-8-4-3-5-9-26/h3-19H,20-21H2,1-2H3,(H,34,36)/b33-23+ |
InChI Key |
KBHXGRXYETYGED-GZZLJNBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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